4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
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Description
4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that result in their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
The pharmacokinetics of benzothiazole derivatives are an active area of research .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Action Environment
The synthesis of benzothiazole compounds has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Biochemical Analysis
Biochemical Properties
4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their function and affecting downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In particular, this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as kinases and proteases, thereby altering cellular signaling pathways . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions result in changes in cellular behavior and function, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which converts it into various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and the levels of specific metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . Additionally, binding proteins can facilitate its transport and accumulation in specific tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . It can also be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, affecting its activity and function.
Properties
IUPAC Name |
4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-3-2-4-8-11(7)14-12(18-8)13-9(15)5-6-10(16)17/h2-4H,5-6H2,1H3,(H,16,17)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVZBTXSSTUBIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353470 |
Source
|
Record name | 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312594-50-6 |
Source
|
Record name | 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.